molecular formula C12H9F3O2S B3039395 Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 1031929-14-2

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B3039395
CAS No.: 1031929-14-2
M. Wt: 274.26 g/mol
InChI Key: IZIORUJPSGLHJH-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their unique structural features, which include a fused benzene and thiophene ring system. The trifluoromethyl group at the 3-position and the ethyl ester at the 2-position further enhance its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine. This reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Comparison with Similar Compounds

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-9(12(13,14)15)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIORUJPSGLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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